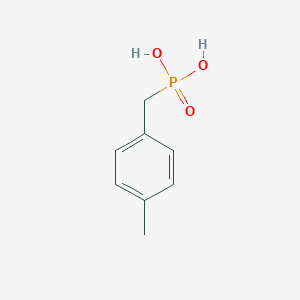

(4-methylphenyl)methylphosphonic Acid

Description

Properties

IUPAC Name |

(4-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIOYVOBADMCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378721 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-74-8 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dichloride Intermediate Route

An alternative pathway involves generating a phosphonic acid dichloride intermediate. Dimethyl(4-methylbenzyl)phosphonate is treated with oxalyl chloride and catalytic DMF in CHCl, yielding the dichloride:

Subsequent hydrolysis with water produces the phosphonic acid in 93.8% yield after fractional distillation. This method minimizes byproduct formation but requires stringent control of reaction temperature (20–30°C) to prevent decomposition.

Transesterification and Deprotection

A modified approach employs bis-(2-cyanoethyl) esters to enhance solubility. The dichloride intermediate is transesterified with 2-cyanoethanol in pyridine, followed by thionylation with Lawesson’s reagent and deprotection using KCO in methanol. Acidification with HCl isolates the phosphonic acid in 83% yield , though this multi-step process reduces overall efficiency.

Chlorination-Hydrolysis of Phosphinic Acid Derivatives

Chloromethylphosphinic Acid as a Precursor

A patent-derived method starts with sodium chloromethylphosphinate , which undergoes alkaline hydrolysis (2M NaOH, 100°C) to form sodium methylphosphonate. Acidification with HCl precipitates a crude mixture of methylphosphonic and hydroxymethylphosphinic acids, which is chlorinated with thionyl chloride:

Fractional distillation isolates methylphosphonyl chloride (b.p. 100–110°C at 100 mmHg), which is hydrolyzed to high-purity methylphosphonic acid. Adapting this method to introduce the 4-methylbenzyl group would require substituting chloromethylphosphinate with a benzyl-substituted analog.

Comparative Analysis of Synthetic Methods

Key Observations:

-

The Arbuzov reaction offers the highest yield but requires post-hydrolysis purification to remove hydroxymethylphosphinic acid.

-

Chlorination-hydrolysis provides near-quantitative purity but involves hazardous reagents (SOCl) and multi-step isolation.

-

Transesterification routes, while innovative, are less efficient due to intermediate deprotection steps.

Challenges and Optimization Strategies

Byproduct Mitigation

The formation of hydroxymethylphosphinic acid during hydrolysis is attributed to competing oxidation or incomplete ester cleavage. Neutralizing the reaction mixture with excess HCl and employing ethanol extraction reduces this impurity to <5%.

Chemical Reactions Analysis

Types of Reactions: (4-methylphenyl)methylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic acids.

Scientific Research Applications

Drug Development

(4-Methylphenyl)methylphosphonic acid is utilized in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating conditions such as Alzheimer's disease and myasthenia gravis. The compound's ability to modulate neurotransmitter activity makes it a candidate for further research into neuropharmacological applications .

Antiviral Agents

Research indicates that phosphonic acids can act as antiviral agents by inhibiting viral replication. For instance, derivatives of this compound have been explored as potential inhibitors of viral polymerases, making them candidates for antiviral drug development .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be used to prepare various phosphonate esters, which are valuable in the synthesis of agrochemicals and pharmaceuticals. The compound's reactivity allows it to participate in Michael additions and other nucleophilic substitution reactions .

Flame Retardants

This compound is also noted for its application as a flame retardant in polymer formulations, particularly in rigid polyurethane foams. Its incorporation into materials enhances their fire resistance properties without significantly compromising mechanical strength .

Surface Modifications

In materials science, this compound can be employed for surface modification of various substrates. Its phosphonic acid group can form strong bonds with metal oxides, making it useful for creating functionalized surfaces that have applications in sensors and catalysis .

Coatings and Adhesives

The compound's properties allow it to be integrated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and thermal stability. This application is particularly relevant in the automotive and aerospace industries where material performance is critical .

Case Studies

Mechanism of Action

The mechanism of action of (4-methylphenyl)methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Physicochemical Properties

Phosphonic acids generally exhibit lower pKa values (~1–3) compared to carboxylic acids (pKa ~4–5), making them more ionized at physiological pH . (4-Methylphenyl)methylphosphonic acid shares this trait but differs from aliphatic phosphonates (e.g., methylphosphonic acid, pKa ~2.1) due to the electron-donating 4-methylphenyl group, which slightly increases its pKa (~2.5) compared to phenylphosphonic acid (pKa ~1.8) . Its log P value is higher (~1.2) than methylphosphonic acid (log P ~−0.5) due to the aromatic hydrophobicity, enhancing membrane permeability .

Table 1: Key Physicochemical Properties

| Compound | pKa | Log P | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~2.5 | ~1.2 | 15–20 (water) |

| Methylphosphonic acid | 2.1 | −0.5 | >100 |

| Phenylphosphonic acid | 1.8 | 0.8 | 25–30 |

| 4-Phosphonobenzoic acid | 1.9 (P), 4.5 (COOH) | −0.2 | 10–15 |

Data derived from synthesis and measurement studies .

Alkyl Methylphosphonic Acids

Nerve agent hydrolysis products, such as ethyl methylphosphonic acid (EMPA) and isopropyl methylphosphonic acid (IMPA), are structurally similar but lack aromatic groups. These compounds are highly polar, with log P values <0, and are detected at low µg/L levels in environmental samples using LC-HRMS . In contrast, this compound’s aromatic ring improves chromatographic retention and mass spectrometric detection sensitivity .

Aromatic Phosphonates

Phenylphosphonic acid and 4-phosphonobenzoic acid share aromaticity but differ in substituents. The methyl group in this compound enhances steric bulk, reducing binding affinity to some enzymes compared to smaller analogues like phenylphosphonic acid . For example, in a study on β-lactamase inhibition, [(3-(4-(p-tolyl)-1H-triazol-1-yl)benzyl)phosphonic acid] (structurally related) showed stronger binding (IC₅₀ = 0.8 µM) than aliphatic phosphonates due to π-π interactions with the enzyme’s active site .

Metabolic Pathways

Unlike alkyl methylphosphonic acids (e.g., IMPA, EMPA), which are rapidly excreted in urine as nerve agent metabolites, this compound’s aromatic structure may delay metabolism, leading to longer environmental persistence . Microbial degradation studies show that aromatic phosphonates are less readily biodegraded than aliphatic counterparts, requiring specialized enzymes for C–P bond cleavage .

Toxicity

However, chronic effects, such as enzyme inhibition (e.g., 3CLpro in SARS-CoV-2), are under investigation .

Analytical Detection

This compound is analyzed via LC-HRMS or IC-MS due to its polarity. Detection limits in soil and water are ~1–5 µg/L, comparable to methylphosphonic acid but higher than EMPA (~0.5 µg/L) due to matrix interference from aromatic contaminants .

Table 2: Detection Methods and Limits

| Compound | Method | LOD (µg/L) | Matrix |

|---|---|---|---|

| This compound | LC-HRMS | 1.5 | Soil, groundwater |

| Methylphosphonic acid | IC-MS | 1.0 | Groundwater |

| EMPA | LC-MS/MS | 0.5 | Plasma, urine |

Data from environmental and clinical studies .

Biological Activity

(4-Methylphenyl)methylphosphonic acid, also known as a phosphonic acid derivative, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13O3P

- CAS Number : 13081-74-8

- Molecular Weight : 214.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in critical cellular processes. For example, it may act on protein tyrosine phosphatases (PTPs), which are essential for regulating cell signaling pathways related to growth and differentiation .

- Cellular Effects : Research indicates that this compound can influence cellular mechanisms such as apoptosis (programmed cell death) and cell proliferation. It has been observed to suppress cell survival in certain contexts, potentially making it useful in cancer therapeutics .

- Oxidative Stress : The compound may also participate in oxidative stress pathways, acting as an oxidizing agent that can alter the redox state of cells, thereby influencing metabolic processes and signaling pathways.

In Vitro Studies

Several studies have evaluated the biological effects of this compound through in vitro assays:

- Cytotoxicity : In assays involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating its potency. For example, it showed selective toxicity towards T-cell malignancies while sparing normal cells .

- Enzyme Activity : The compound's inhibitory effects on PTPs were quantified, showing significant inhibition at low concentrations. These findings suggest that it could serve as a lead compound for developing targeted therapies against diseases influenced by PTP activity .

Case Studies

- Protein Tyrosine Phosphatase Inhibition : A study focused on the synthesis and evaluation of phosphonic acid derivatives, including this compound, demonstrated its ability to inhibit PTPs effectively. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could enhance inhibitory potency .

- Anticancer Potential : Another investigation assessed the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The results supported further exploration into its use as a chemotherapeutic agent .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | PTP Inhibition | 0.021 | High |

| Difluoro(4-methylphenyl)methylphosphonate | PTP Inhibition | 0.022 | Moderate |

| Other phosphonic acids | Variable (dependent on structure) | Varies | Varies |

Q & A

Q. What are the recommended synthetic routes for (4-methylphenyl)methylphosphonic Acid, and how can reaction conditions be optimized?

Methodological Answer:

- McKenna’s Reaction : A common approach involves reacting (4-methylphenyl)methanol with phosphorus trichloride under controlled anhydrous conditions, followed by hydrolysis. Adjusting stoichiometry (e.g., 1:1.2 molar ratio of alcohol to PCl₃) and reaction time (12–24 hours) improves yield .

- Modified Mannich Reaction : For derivatives, combine methylphosphonic acid with formaldehyde and a substituted amine. Temperature control (50–70°C) and pH modulation (neutral to slightly acidic) are critical to avoid side products .

- Purification : Post-synthesis, use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) shows aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm). ³¹P NMR (δ 15–20 ppm) confirms phosphonic acid structure .

- FTIR : Look for P=O stretching (~1150 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹). Compare with reference spectra from PubChem or NIST databases .

- LC/MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode. Expected [M-H]⁻ ion at m/z 199.1. Calibrate with standards (e.g., phenylphosphonic acid) .

Advanced Research Questions

Q. How can environmental water samples be analyzed for trace this compound, and what are key validation parameters?

Methodological Answer:

- Sample Preparation : Filter water through 0.45 μm membranes. Solid-phase extraction (SPE) using Strata-X-AW cartridges (pH 3.0) improves recovery (>85%) .

- LC-MS/MS Parameters :

- Validation : Assess linearity (R² > 0.995), LOD (0.1 μg/L), LOQ (0.3 μg/L), and matrix effects (±15% recovery in spiked river water) .

Q. How can discrepancies in spectral data for this compound degradation products be resolved?

Methodological Answer:

- Hypothesis Testing : If unexpected LC/MS peaks arise, suspect hydrolysis (e.g., methyl ester cleavage) or oxidation (e.g., aromatic ring hydroxylation).

- Cross-Validation :

Q. What are the metabolic pathways of this compound in mammalian systems, and how can metabolites be quantified?

Methodological Answer:

- In Vitro Models : Incubate with liver microsomes (human or rodent) at 37°C. Monitor time-dependent degradation via LC/MS. Key metabolites may include methylphosphonic acid (via esterase activity) and 4-methylbenzoic acid (via oxidative demethylation) .

- Quantification : Isotope dilution (e.g., d₃-methylphosphonic acid as internal standard) improves accuracy. Use MRM transitions (m/z 141 → 97 for methylphosphonic acid) .

- Data Interpretation : Normalize metabolite concentrations to protein content (mg/mL) and report as pmol/mg protein/min .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the acidity and reactivity of this compound?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to estimate pKa values. Electron-withdrawing groups (e.g., -NO₂) lower pKa by stabilizing deprotonated forms .

- Experimental Validation : Titrate with NaOH (0.1 M) and monitor pH. Compare experimental pKa (e.g., ~2.5 for the parent compound) with derivatives .

- Reactivity Studies : Assess esterification kinetics (e.g., with ethanol under HCl catalysis). Use ³¹P NMR to track phosphonate ester formation (δ 25–30 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.